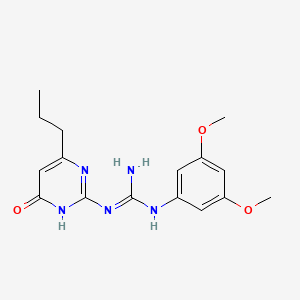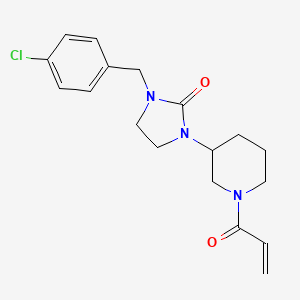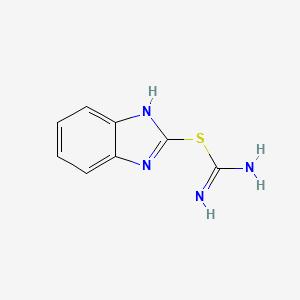![molecular formula C15H13NO4S B11043113 1-Nitro-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11043113.png)
1-Nitro-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE is a complex organic compound characterized by the presence of nitrophenyl, dioxo, and phenylallyl groups attached to a lambda6-sulfane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE typically involves multi-step organic reactions. One common approach includes the nitration of phenyl compounds followed by the introduction of dioxo and phenylallyl groups through electrophilic aromatic substitution and nucleophilic addition reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by controlled addition reactions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity (4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE.
Chemical Reactions Analysis
Types of Reactions
(4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and allyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl and allyl compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
(4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The phenylallyl group may interact with enzymes and receptors, modulating their activity. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE include:
Thiazole derivatives: Known for their biological activities and applications in drug development.
Indole derivatives: Possess diverse biological activities and are used in various therapeutic applications.
Imidazole derivatives: Widely studied for their chemical and biological properties.
Uniqueness
What sets (4-NITROPHENYL)(DIOXO)(2-PHENYLALLYL)-LAMBDA~6~-SULFANE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13NO4S |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-nitro-4-(2-phenylprop-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C15H13NO4S/c1-12(13-5-3-2-4-6-13)11-21(19,20)15-9-7-14(8-10-15)16(17)18/h2-10H,1,11H2 |
InChI Key |
NQMGMSCTZKJRPE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-bromothiophen-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043045.png)
![N-[1-(2-Thienyl)butyl]acrylamide](/img/structure/B11043060.png)

![N,N'-bis(3,4-dichlorophenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11043072.png)
![1-cycloheptyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043077.png)
![1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11043085.png)
![2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B11043088.png)

![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide](/img/structure/B11043102.png)
![2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11043141.png)
![Methyl 2-([(3-hydroxypropyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11043148.png)

![6-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043158.png)
